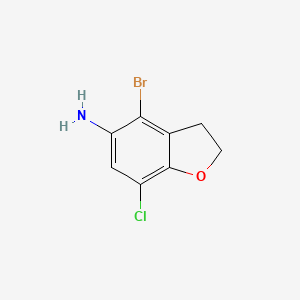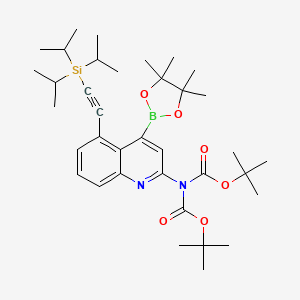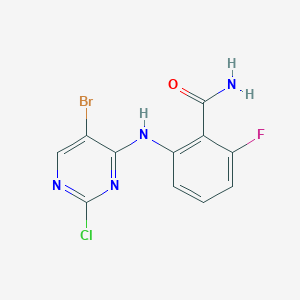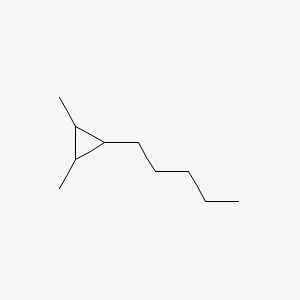
1,2-Dimethyl-3-pentylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-pentylcyclopropane is an organic compound with the molecular formula C10H20 and a molecular weight of 140.27 g/mol . It is a cyclopropane derivative, characterized by a three-membered ring structure with two methyl groups and one pentyl group attached to the cyclopropane ring . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-pentylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Dichloromethane or toluene
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-pentylcyclopropane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
1,2-Dimethyl-3-pentylcyclopropane has several scientific research applications, including:
Chemistry: Used as a model compound to study cyclopropane ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-pentylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-cis-2-pentyl-trans-3-methyl-cyclopropane
- 1-Methyl-trans-2-pentyl-cis-3-methyl-cyclopropane
Uniqueness
1,2-Dimethyl-3-pentylcyclopropane is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
62238-05-5 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,2-dimethyl-3-pentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-10-8(2)9(10)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
IPMTXCVSSNHQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


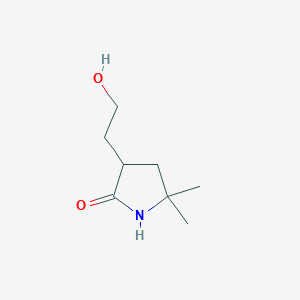
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
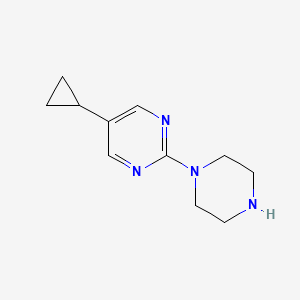
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
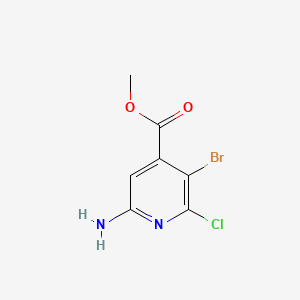

![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
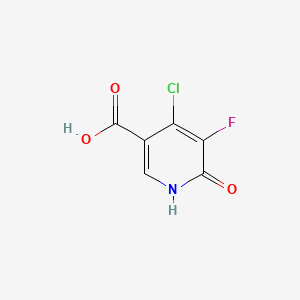
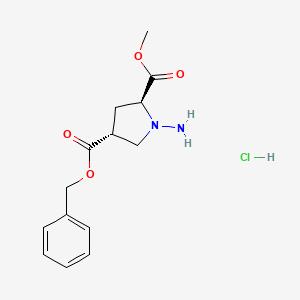
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
